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Compound of Interest

Compound Name: 6-Cyanonicotinimidamide

Cat. No.: B15232949 Get Quote

5-Cyanonicotinimidamide is a heterocyclic compound featuring a pyridine ring substituted with

a cyano group and a carboximidamide group. The arrangement of these functional groups

imparts specific electronic and steric properties that are crucial for its chemical reactivity and

biological interactions.

2D and 3D Molecular Structure
The 2D structure of 5-Cyanonicotinimidamide clearly illustrates the connectivity of the atoms.

The 3D conformation, which is critical for understanding intermolecular interactions, shows a

relatively planar pyridine ring with the functional groups extending from it.

Table 1: Physicochemical and Computed Properties of 5-Cyanonicotinimidamide
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Property Value Reference

IUPAC Name
5-cyanopyridine-3-

carboximidamide
[1]

Molecular Formula C₇H₆N₄ [1]

Molecular Weight 146.15 g/mol [1]

Canonical SMILES C1=C(C=NC=C1C(=N)N)C#N [1]

InChI Key
DYOWZQQGVHNZKK-

UHFFFAOYSA-N
[1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 1 [1]

Topological Polar Surface Area 86.6 Å² [1]

XLogP3-AA -0.5 [1]

Exact Mass 146.059246208 Da [1]

Synthesis and Experimental Protocols
The synthesis of 5-Cyanonicotinimidamide can be approached through multi-step organic

synthesis starting from readily available pyridine derivatives. A plausible synthetic route is

outlined below, based on established chemical transformations for related compounds.

Proposed Synthetic Pathway
A logical synthetic strategy would involve the formation of the cyanopyridine core followed by

the conversion of a nitrile or carboxylic acid group at the 3-position into the desired imidamide

functionality.
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Step 1: Halogenation Step 2: Cyanation Step 3: Amidation Step 4: Imidamide Formation

Nicotinic Acid 3-Bromonicotinic Acid
Br2, H2SO4

3-Bromo-5-cyanopyridineCuCN, DMF 5-Cyanonicotinamide

1. SOCl2
2. NH3 5-Cyanonicotinimidamide

Pinner Reaction
(HCl, EtOH, then NH3)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Cyanonicotinimidamide.

Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 3-Bromonicotinic Acid

To a solution of nicotinic acid in concentrated sulfuric acid, slowly add bromine at room

temperature.

Heat the reaction mixture under reflux for several hours.

Cool the mixture and pour it onto ice.

Neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

Filter, wash with cold water, and dry to obtain 3-bromonicotinic acid.

Step 2: Synthesis of 3-Bromo-5-cyanopyridine

Suspend 3-bromonicotinic acid in a suitable solvent such as dimethylformamide (DMF).

Add copper(I) cyanide (CuCN) and heat the mixture under reflux.

Monitor the reaction by thin-layer chromatography (TLC).

After completion, cool the reaction, and pour it into a solution of ferric chloride and

hydrochloric acid to decompose the copper complexes.

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
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Step 3: Synthesis of 5-Cyanonicotinamide

Treat 3-bromo-5-cyanopyridine with thionyl chloride to form the acid chloride.

Carefully add the resulting acid chloride to a concentrated solution of ammonia in an

appropriate solvent at low temperature.

Stir the reaction mixture until the formation of the amide is complete.

Isolate the product by filtration or extraction and purify by recrystallization.

Step 4: Synthesis of 5-Cyanonicotinimidamide (Pinner Reaction)

Suspend 5-cyanonicotinamide in anhydrous ethanol and bubble dry hydrogen chloride gas

through the suspension at 0°C to form the imidate hydrochloride.

Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield the final

product, 5-cyanonicotinimidamide.

Purify the product by crystallization or chromatography.

Biological Activity and Signaling Pathways
While specific biological data for 5-Cyanonicotinimidamide is not extensively documented, the

broader class of cyanopyridine derivatives has been shown to exhibit a wide range of

pharmacological activities. These include anticancer, antimicrobial, and enzyme inhibitory

effects.[1] The presence of the cyano and imidamide groups suggests potential for these

molecules to act as hydrogen bond donors and acceptors, as well as to participate in

coordination with metal ions in enzyme active sites.

Potential Anticancer Activity and Associated Signaling
Many small molecule anticancer agents exert their effects by inducing apoptosis (programmed

cell death) in cancer cells. A plausible mechanism of action for a cyanopyridine derivative with

anticancer properties could involve the modulation of key signaling pathways that regulate

apoptosis, such as the TNF-α signaling pathway leading to caspase activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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